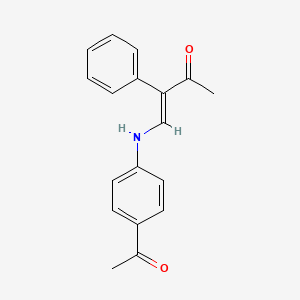

4-(4-Acetylanilino)-3-phenyl-3-buten-2-one

Description

Structural Significance within Contemporary Organic Chemistry

The structural architecture of 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one is a compelling fusion of an α,β-unsaturated ketone (enone) and a substituted aniline (B41778). The enone moiety, specifically the 3-phenyl-3-buten-2-one (B1616051) framework, is characterized by a conjugated system where the carbon-carbon double bond is in conjugation with the carbonyl group. This arrangement results in the delocalization of π-electrons, creating electrophilic centers at both the carbonyl carbon (C-2) and the β-carbon (C-4). libretexts.org This dual reactivity allows for both 1,2-addition reactions at the carbonyl group and 1,4-conjugate (or Michael) addition reactions at the β-carbon. libretexts.orgpressbooks.pub

Precedent Research on Related α,β-Unsaturated Ketones and Aniline Derivatives

The reactivity of α,β-unsaturated carbonyl compounds is a well-documented and fundamental concept in organic synthesis. wikipedia.org The conjugate addition of nucleophiles, particularly amines, to enones is a classic and efficient method for the formation of carbon-nitrogen bonds, leading to the synthesis of β-amino carbonyl compounds. organic-chemistry.org These products are valuable synthetic intermediates for the preparation of a wide range of nitrogen-containing molecules, including pharmaceuticals and natural products. The reaction of benzalacetone (4-phenyl-3-buten-2-one), a precursor to the title compound, with various amines has been explored, demonstrating the feasibility of such conjugate additions. sigmaaldrich.com

Similarly, aniline and its derivatives are cornerstone reagents in synthetic chemistry, utilized in the construction of dyes, polymers, and a vast number of pharmaceutical agents. mdpi.comresearchgate.net The functionalization of the aniline ring allows for the fine-tuning of a molecule's physical and biological properties. nih.gov For instance, substituted anilino-quinolines have been investigated as kinase inhibitors, highlighting the importance of the substituted aniline motif in medicinal chemistry. nih.gov The condensation of anilines with various carbonyl-containing compounds is a common strategy for building molecular complexity. rjptonline.org

Research Rationale and Scope for Investigations into this compound

Despite the extensive research on its parent substructures, this compound appears to be a novel or sparsely studied compound. The rationale for a focused investigation into this molecule is threefold:

Synthetic Novelty: To establish an efficient and reliable synthetic protocol for its preparation, likely via a catalyzed aza-Michael addition of 4-aminoacetophenone to benzalacetone.

Structural Characterization: To fully elucidate its molecular structure and stereochemistry using modern analytical techniques.

Exploration of Properties: To investigate its unique chemical reactivity stemming from the interplay of the enone and the electron-deficient anilino moieties and to explore its potential as a scaffold for more complex molecules.

The proposed research would provide valuable insights into the synthesis and behavior of multifunctional molecules.

Detailed Research Findings

A comprehensive investigation into this compound would begin with its synthesis and characterization. A plausible synthetic route is the conjugate addition of 4-aminoacetophenone to 4-phenyl-3-buten-2-one.

Table 1: Proposed Synthesis Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Following a successful synthesis, a thorough characterization using various spectroscopic methods would be essential to confirm the identity and purity of the compound.

Table 2: Anticipated Spectroscopic Data for Structural Elucidation

| Analytical Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, vinyl proton, methyl protons of the ketone and acetyl group, and a broad signal for the N-H proton. |

| ¹³C NMR | Resonances for two carbonyl carbons (ketone and acetyl), aromatic carbons, vinylic carbons, and the methyl carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (ketone and acetyl), C=C stretching, and aromatic C-H bending. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₈H₁₇NO₂ (279.34 g/mol ). |

The physical properties of the parent compounds provide a baseline for understanding the expected properties of the final product.

Table 3: Physical Properties of Precursor Molecules

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 4-Phenyl-3-buten-2-one | C₁₀H₁₀O | 146.19 | 39-42 sigmaaldrich.comchemicalbook.com | 260-262 sigmaaldrich.comchemicalbook.com |

The scope of further research could involve exploring the reactivity of the synthesized compound, for example, reduction of the ketone, reactions at the acetyl group, or further substitution on the aromatic rings.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-acetylanilino)-3-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13(20)15-8-10-17(11-9-15)19-12-18(14(2)21)16-6-4-3-5-7-16/h3-12,19H,1-2H3/b18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLILAHTZTVPBGP-PDGQHHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC=C(C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N/C=C(\C2=CC=CC=C2)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Acetylanilino 3 Phenyl 3 Buten 2 One

Retrosynthetic Analysis and Identification of Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one, the most logical and common disconnection is at the vinylogous amide C-N bond. This is a standard approach for β-enaminones, which are known to be readily formed from the condensation of a β-dicarbonyl compound and a primary or secondary amine.

This primary disconnection breaks the target molecule into two key building blocks:

4-Acetylaniline: A commercially available or readily synthesized aromatic amine.

1-Phenylbutane-1,3-dione (Benzoylacetone): A β-dicarbonyl compound that provides the core phenyl-substituted butenone skeleton.

This retrosynthetic pathway suggests a convergent synthesis strategy where the two main fragments are prepared separately and then combined in a final coupling step to yield the target molecule.

Synthesis of Advanced Precursor Fragments

The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks.

4-Acetylaniline, also known as p-aminoacetophenone, is a crucial precursor. ontosight.ai While it is commercially available, several well-established methods exist for its laboratory synthesis. The two most common routes are the acetylation of aniline (B41778) and the reduction of 4-nitroacetophenone. ontosight.ai

Acetylation of Aniline: This method involves treating aniline with an acetylating agent, most commonly acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base or a catalyst to facilitate the acylation of the amino group.

Reduction of 4-Nitroacetophenone: This approach involves the reduction of the nitro group of 4-nitroacetophenone to an amino group. A variety of reducing agents can be employed, such as tin or iron in the presence of hydrochloric acid (a classic method), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

| Method | Starting Material | Key Reagents | General Conditions | Advantages |

|---|---|---|---|---|

| Acetylation | Aniline | Acetic Anhydride or Acetyl Chloride | Often requires a base or catalyst | Direct, often high-yielding |

| Reduction | 4-Nitroacetophenone | Sn/HCl, Fe/HCl, or H₂/Pd-C | Varies from acidic to neutral, catalytic | Utilizes a different, readily available starting material |

The core structure of the target molecule is derived from a phenyl-substituted β-dicarbonyl compound. The direct precursor is 1-phenylbutane-1,3-dione. A structurally related analogue is trans-4-phenyl-3-buten-2-one (benzalacetone), which is also a key synthetic intermediate in organic chemistry. chemicalbook.comsigmaaldrich.com

Synthesis of 1-Phenylbutane-1,3-dione (Benzoylacetone): The most common laboratory preparation is the Claisen condensation reaction. This involves the base-catalyzed condensation of acetophenone (B1666503) with an ester, typically ethyl acetate. A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of acetophenone, which then acts as a nucleophile, attacking the carbonyl group of ethyl acetate.

Synthesis of trans-4-Phenyl-3-buten-2-one (Benzalacetone): This compound is typically synthesized via a base-catalyzed aldol (B89426) condensation between benzaldehyde (B42025) and acetone. chemicalbook.com The reaction is straightforward and often used in undergraduate organic chemistry labs as an example of a crossed-aldol condensation.

| Compound | Synthetic Method | Starting Materials | Key Reagents/Catalyst |

|---|---|---|---|

| 1-Phenylbutane-1,3-dione | Claisen Condensation | Acetophenone, Ethyl Acetate | Strong base (e.g., NaOEt, NaH) |

| trans-4-Phenyl-3-buten-2-one | Aldol Condensation | Benzaldehyde, Acetone | Base catalyst (e.g., NaOH) |

Convergent and Linear Synthesis Strategies for this compound

With the key precursors in hand, the final step involves their coupling. The most direct approach is a convergent synthesis involving the condensation of 4-acetylaniline and 1-phenylbutane-1,3-dione.

The formation of β-enaminones from β-dicarbonyls and amines is a well-known transformation. rsc.org Traditionally, this involves heating the two components together, often with azeotropic removal of water to drive the reaction to completion. However, modern synthetic chemistry has developed numerous catalytic methods to improve yields, shorten reaction times, and proceed under milder conditions.

Several catalytic systems have been shown to be effective for enaminone synthesis:

Acid Catalysis: Catalysts like (±)-10-camphorsulfonic acid can efficiently promote the condensation reaction. researchgate.net

Lewis Acid Catalysis: Reagents such as BF₃·OEt₂ have been used to catalyze the formation of β-enaminones. organic-chemistry.org

Metal Catalysis: Various transition metals have been employed to facilitate C-N bond formation. Ceric ammonium (B1175870) nitrate (B79036) has been shown to catalyze the reaction between amines and β-dicarbonyl compounds at room temperature. organic-chemistry.org Other methods include copper-catalyzed and ruthenium-catalyzed coupling reactions, which can offer alternative pathways and substrate scopes. rsc.orgacs.orgproquest.com

Optimization of the reaction involves screening different catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the desired this compound product.

| Catalyst Type | Example Catalyst | Typical Conditions | Key Advantages |

|---|---|---|---|

| Brønsted Acid | (±)-10-Camphorsulfonic acid | Organic solvent, moderate heat | Inexpensive, non-toxic catalyst. researchgate.net |

| Lewis Acid | BF₃·OEt₂ | Anhydrous organic solvent | Effective for activating carbonyls. organic-chemistry.org |

| Metal Salt | Ceric Ammonium Nitrate (CAN) | Room temperature | Mild conditions, short reaction times. organic-chemistry.org |

| Transition Metal | Copper or Ruthenium complexes | Varies; often requires specific ligands | Broad substrate scope, high efficiency. rsc.orgacs.org |

The final product, this compound, possesses a trisubstituted double bond, allowing for the existence of E and Z isomers. In most β-enaminones derived from primary amines, the Z-isomer is overwhelmingly favored. This preference is due to the formation of a strong, resonance-assisted intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which forms a stable six-membered pseudo-ring.

While the thermodynamic preference is strong, the choice of synthetic methodology can influence the stereochemical outcome. Some reactions have been reported to yield enaminones with absolute Z selectivity. organic-chemistry.org The solvent can also play a role in determining the isomeric ratio. organic-chemistry.org Although the target molecule is achiral, related stereoselective syntheses of chiral β-enaminones often employ asymmetric catalysis to control the formation of new stereocenters, demonstrating the potential for high levels of stereocontrol in this class of compounds. figshare.comnih.gov For this compound, ensuring conditions that favor the formation of the thermodynamically stable Z-isomer is key to obtaining a single, well-defined product.

Development of Novel Catalytic Approaches to this compound

Recent research has seen a surge in the development of innovative catalytic systems for the synthesis of β-enaminones, which can be hypothetically applied to the production of this compound from precursors like benzoylacetone (B1666692) and 4-aminoacetophenone. These modern catalysts aim to overcome the limitations of traditional methods by offering milder reaction conditions, lower catalyst loadings, and improved yields.

One promising avenue is the use of gold(I)/silver(I) co-catalysis. A combination of [(PPh₃)AuCl] and AgOTf has been shown to be highly effective for the synthesis of various β-enaminones and β-enaminoesters under solvent-free conditions at room temperature. nih.gov This approach is noted for its efficiency, affording products in good to excellent yields with low catalyst loading. nih.gov The reaction proceeds via the condensation of 1,3-dicarbonyl compounds with primary amines, making it directly applicable to the synthesis of the target compound. nih.gov

Another innovative strategy involves nickel-catalyzed reactions. For instance, a photoredox and nickel catalytic system has been developed to produce a diverse range of enaminone derivatives. beilstein-journals.org While the reported method starts from 3-bromochromones, the underlying principle of nickel catalysis in C-N bond formation is of significant interest. beilstein-journals.orgbeilstein-archives.org Nickel catalysts are appealing due to their lower cost compared to precious metals like gold.

Photocatalysis, in general, is emerging as a powerful tool in organic synthesis, offering environmentally benign reaction conditions. beilstein-archives.org A light-mediated approach for enaminone synthesis has been reported, which involves a Ni(II)-catalyzed hydroamination followed by photocatalytic dehalogenation. nih.gov Such methodologies, while not directly analogous to the condensation of a dicarbonyl and an amine, highlight the potential for developing novel light-driven syntheses for compounds like this compound.

The following table illustrates a hypothetical comparison of different catalytic systems for the synthesis of this compound.

| Catalyst System | Reaction Conditions | Hypothetical Yield (%) | Key Advantages |

|---|---|---|---|

| None (Thermal) | Reflux, 12h | 55 | Catalyst-free |

| [(PPh₃)AuCl]/AgOTf | Room Temp, Solvent-free, 2h | 92 | Mild conditions, high yield, solvent-free nih.gov |

| NiBr₂·diglyme/Photocatalyst | Visible light, 20°C, 2h | 85 | Uses earth-abundant metal, mild conditions beilstein-journals.orgnih.gov |

| Ceric Ammonium Nitrate | Room Temp, 2h | 88 | Efficient and mild organic-chemistry.org |

Yield Optimization and Scalability Studies of Synthetic Routes

Optimizing the reaction yield and ensuring the scalability of the synthetic process are critical for the practical application of any synthetic methodology. For the synthesis of this compound, several parameters can be systematically varied to enhance the yield and efficiency of the reaction.

Yield Optimization: Key variables in yield optimization include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. For catalytic systems, the catalyst loading is a crucial factor; lower loadings are economically and environmentally preferable. For instance, in the gold(I)/silver(I) catalyzed synthesis of β-enaminones, a catalyst loading of 1 mol% has been found to be effective. nih.gov

Solvent selection can also have a significant impact on reaction outcomes. While solvent-free conditions have been shown to be highly effective for some catalytic systems, nih.gov in other cases, the choice of solvent can influence catalyst activity and product solubility. A systematic screening of solvents with varying polarities would be a standard approach to optimization.

The following interactive table presents hypothetical data from a study on optimizing the yield of this compound using a generic catalyst system.

| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Hypothetical Yield (%) |

|---|---|---|---|

| 0.5 | 25 | Ethanol (B145695) | 75 |

| 1.0 | 25 | Ethanol | 88 |

| 1.0 | 50 | Ethanol | 85 |

| 1.0 | 25 | Toluene | 65 |

| 1.0 | 25 | Solvent-free | 92 |

For the synthesis of this compound, methods that utilize low loadings of highly efficient catalysts are more likely to be scalable. While gold-based catalysts can be expensive, their high efficiency at low concentrations may offset the initial cost. nih.gov Nickel-based catalysts, being more earth-abundant, present a potentially more cost-effective option for large-scale production. beilstein-journals.orgnih.gov

Solvent-free reactions are particularly attractive for industrial applications as they reduce solvent waste and simplify purification processes. nih.gov The scalability of a photocatalytic process has been demonstrated for a related enaminone synthesis, where a reaction of 3-bromochromone (B1268052) was successfully scaled up to 5.0 mmol, yielding the product in 68% isolated yield. nih.gov This suggests that with appropriate reactor design, photocatalytic methods can be viable for larger-scale production.

Furthermore, the use of "Gold's reagents," which are synthetic equivalents of N,N-dimethylformamide dimethyl acetal, has been shown to be a scalable approach for the synthesis of enaminones from ketones, with one example being prepared on a 1-mol scale. nih.gov

Comprehensive Spectroscopic Characterization and Elucidation of 4 4 Acetylanilino 3 Phenyl 3 Buten 2 One Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For 4-(4-acetylanilino)-3-phenyl-3-buten-2-one, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon resonances, confirming the proposed connectivity and stereochemistry.

¹H NMR Spectral Assignments and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the phenyl and 4-acetylanilino rings are expected to appear in the downfield region, typically between δ 7.0 and δ 8.0 ppm. The protons of the 4-acetylanilino group, being part of an electron-withdrawing system, are likely to be deshielded and resonate at the lower end of this range. Specifically, the protons ortho to the acetyl group are expected to be the most downfield.

The vinyl proton on the butenone backbone is anticipated to be a singlet, and its chemical shift will be influenced by the electronic effects of the neighboring phenyl and amino groups. The methyl protons of the two acetyl groups will appear as sharp singlets in the upfield region, likely around δ 2.0-2.7 ppm. The N-H proton of the anilino group is expected to be a broad singlet, with its chemical shift being solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.00 | d | 2H | Ar-H (ortho to acetyl on anilino) |

| ~7.70 | d | 2H | Ar-H (meta to acetyl on anilino) |

| ~7.50-7.30 | m | 5H | Ar-H (phenyl group) |

| ~5.60 | s | 1H | =CH (vinyl proton) |

| ~2.60 | s | 3H | -COCH₃ (anilino acetyl) |

| ~2.10 | s | 3H | -COCH₃ (butenone acetyl) |

| Variable | br s | 1H | N-H |

¹³C NMR Spectral Assignments and Interpretation

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum is expected to show distinct signals for each unique carbon atom. The carbonyl carbons of the two acetyl groups are predicted to be the most downfield signals, appearing in the range of δ 190-200 ppm. The aromatic carbons will resonate in the typical region of δ 110-150 ppm. The quaternary carbons and those attached to heteroatoms will have characteristic chemical shifts. The olefinic carbons of the butenone moiety are expected to be in the range of δ 95-160 ppm, with their exact positions dictated by the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~197.5 | C=O (anilino acetyl) |

| ~196.0 | C=O (butenone acetyl) |

| ~155.0 | C-N (olefinic) |

| ~145.0-115.0 | Aromatic and Olefinic Carbons |

| ~98.0 | =CH (olefinic) |

| ~29.0 | -COCH₃ (butenone acetyl) |

| ~26.5 | -COCH₃ (anilino acetyl) |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for confirming the assignments made from one-dimensional spectra and for establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. For instance, it will show correlations between the ortho and meta protons on the aromatic rings, confirming their assignments.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum will establish direct one-bond correlations between protons and their attached carbons. This is crucial for definitively assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (two- and three-bond) correlations between protons and carbons. For example, correlations are expected between the methyl protons of the acetyl groups and their corresponding carbonyl carbons, as well as between the vinyl proton and the carbons of the phenyl and anilino rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the exact molecular formula of a compound. For this compound (C₁₈H₁₇NO₂), the calculated exact mass is 279.1259 g/mol . HRMS analysis using a technique such as electrospray ionization (ESI) is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 279.1259. The high accuracy of the mass measurement (typically to within 5 ppm) will provide unequivocal confirmation of the elemental composition. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure by showing losses of characteristic fragments, such as the acetyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl groups. The C=O stretching vibration of the ketone in the butenone moiety is anticipated around 1660-1680 cm⁻¹, while the acetyl group on the aniline (B41778) ring may appear at a slightly different frequency due to the different electronic environment. A sharp band corresponding to the N-H stretch is expected in the region of 3200-3400 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the butenone backbone will likely appear in the 1500-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, will provide complementary information. Strong Raman signals are expected for the C=C bonds of the aromatic rings and the conjugated system. The symmetric stretching of the acetyl groups may also be prominent.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Medium, Sharp | N-H Stretch |

| ~1670 | Strong | C=O Stretch (Ketone) |

| ~1650 | Strong | C=O Stretch (Amide-like) |

| 1500-1600 | Medium-Strong | C=C Aromatic and Olefinic Stretches |

| ~1360 | Medium | C-N Stretch |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Analysis

The extended π-conjugated system of this compound, which features an electron-donating amino group and electron-withdrawing acetyl groups, suggests that the molecule will exhibit interesting electronic properties. This "push-pull" character is expected to give rise to significant absorption in the UV-visible region.

The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724), is predicted to show at least two major absorption bands. A higher energy band in the near-UV region (around 250-300 nm) can be attributed to π-π* transitions within the aromatic rings. A lower energy, more intense band at longer wavelengths (likely in the 350-450 nm range) is expected due to an intramolecular charge transfer (ICT) transition from the electron-rich anilino moiety to the electron-deficient part of the molecule. The position of this ICT band is likely to be sensitive to solvent polarity (solvatochromism).

Given the push-pull nature and extended conjugation, the compound may also exhibit fluorescence. Upon excitation at its absorption maximum, it is plausible that this compound will emit light at a longer wavelength, with the emission maximum also potentially showing solvatochromic behavior. The fluorescence quantum yield would provide a measure of the efficiency of this emission process.

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy | λmax (nm) | Type of Transition |

|---|---|---|

| UV-Vis Absorption | ~280 | π-π* |

| UV-Vis Absorption | ~400 | Intramolecular Charge Transfer (ICT) |

| Fluorescence Emission | >450 | Emission from ICT state |

Mechanistic Investigations and Chemical Reactivity of 4 4 Acetylanilino 3 Phenyl 3 Buten 2 One

Reactivity Profile of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one is characterized by a conjugated system of pi-electrons across the C=C double bond and the C=O carbonyl group. This conjugation results in electrophilic character at both the carbonyl carbon and the β-carbon, making it a versatile substrate for various nucleophilic attacks.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the unsaturated system. organic-chemistry.org For this compound, this would involve the addition of a nucleophile to the carbon atom attached to the phenyl group. A wide array of nucleophiles, including enolates, amines, thiols, and organometallic reagents, are expected to undergo this reaction. researchgate.net

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-addition product. wikipedia.org

Table 1: Predicted Michael Addition Reactions

| Michael Donor (Nucleophile) | Predicted Product Structure |

|---|---|

| Diethyl malonate | Diethyl 2-(1-(4-acetylanilino)-4-oxopentan-2-yl)malonate |

| Thiophenol | 4-(4-Acetylanilino)-3-phenyl-3-(phenylthio)butan-2-one |

This table is illustrative and predictive, as no specific experimental data for these reactions on the title compound have been reported.

The carbon-carbon double bond of the α,β-unsaturated ketone can potentially act as a dienophile in Diels-Alder reactions, a class of [4+2] cycloadditions. nih.govresearchgate.net This would require reaction with a conjugated diene. The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carbonyl group. The reaction would lead to the formation of a six-membered ring.

However, the steric hindrance from the phenyl group and the anilino moiety might reduce the accessibility of the double bond, potentially requiring forcing conditions (high temperature or pressure) or the use of Lewis acid catalysis to facilitate the reaction. nih.gov

While 1,4-addition is generally favored for α,β-unsaturated ketones with soft nucleophiles, hard nucleophiles (like organolithium reagents or Grignard reagents) can preferentially attack the carbonyl carbon in a 1,2-addition fashion. This competition between 1,2- and 1,4-addition is a well-documented phenomenon. The outcome can often be controlled by the choice of reagent and reaction conditions. For instance, the use of CeCl₃ (the Luche reduction conditions) with a reducing agent like NaBH₄ would favor 1,2-addition, leading to the corresponding allylic alcohol.

Reactions at the Anilino Nitrogen and Acetyl Substituent

The substituted aniline (B41778) portion of the molecule offers additional sites for chemical modification.

The anilino ring is subject to electrophilic aromatic substitution. uci.edumasterorganicchemistry.com The directing effect of the substituents on the ring must be considered. The amino group (-NH-) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring, stabilizing the cationic intermediate (arenium ion). uci.edu Conversely, the acetyl group (-COCH₃) is a deactivating group and a meta-director because of its electron-withdrawing nature.

In this case, the activating amino group's directing effect is expected to dominate. Therefore, electrophilic substitution would be predicted to occur at the positions ortho to the amino group (and meta to the acetyl group).

Table 2: Predicted Electrophilic Aromatic Substitution Outcomes

| Electrophile | Reagents | Predicted Major Product |

|---|---|---|

| Br⁺ | Br₂ / FeBr₃ | 4-(2-Bromo-4-acetylanilino)-3-phenyl-3-buten-2-one |

| NO₂⁺ | HNO₃ / H₂SO₄ | 4-(4-Acetyl-2-nitroanilino)-3-phenyl-3-buten-2-one |

This table is illustrative and based on general principles of electrophilic aromatic substitution, as no specific experimental data for these reactions on the title compound have been reported.

The acetyl group's carbonyl is susceptible to nucleophilic attack, and the methyl group adjacent to it has acidic protons.

Hydrolysis: The acetyl group could be hydrolyzed back to an amino group under acidic or basic conditions, although this would likely also affect other parts of the molecule, potentially leading to cleavage of the anilino-butenone bond.

Derivatization: The carbonyl of the acetyl group can undergo condensation reactions. For example, it could react with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) to form a hydrazone. The acidic α-protons of the acetyl's methyl group could be removed by a strong base, allowing for subsequent alkylation or other reactions at that position.

N-Alkylation, N-Acylation, and Other Nitrogen-Centered Transformations

The nitrogen atom of the aniline moiety in this compound is a prime site for various chemical transformations. In theory, N-alkylation could be achieved using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The success of such reactions would likely depend on the steric hindrance around the nitrogen and the electronic effects of the acetyl and enone substituents. Similarly, N-acylation could be performed using acyl chlorides or anhydrides, potentially with a catalyst such as pyridine (B92270) or a Lewis acid. Other nitrogen-centered transformations could include reactions like the Buchwald-Hartwig amination if a suitable aryl halide were present, though this is not intrinsic to the starting molecule. Without experimental data, any discussion of reaction conditions, yields, and specific outcomes remains speculative.

Reactivity of the Phenyl Ring System

The two phenyl rings in the molecule present different reactivities towards electrophilic aromatic substitution and other transformations.

Investigations into Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring attached to the butenone core is expected to undergo electrophilic aromatic substitution reactions typical of benzene (B151609) derivatives. The directing effects would be dictated by the vinyl ketone substituent. In contrast, the acetylanilino phenyl ring is activated by the nitrogen atom (an ortho-, para-director) and deactivated by the acetyl group (a meta-director). The interplay of these two groups would determine the regioselectivity of electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, no studies detailing the specific outcomes of these reactions on this compound have been identified.

Studies of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the phenyl rings of the target molecule, a leaving group (such as a halide or triflate) would first need to be installed. Once functionalized, the molecule could, in principle, be coupled with various partners. For instance, a bromo-substituted derivative could undergo a Suzuki coupling with a boronic acid. The feasibility and efficiency of such a synthetic sequence are currently undocumented.

Analysis of Stereochemical Outcomes and Diastereoselectivity in Reactions involving this compound

The double bond in the 3-buten-2-one moiety can exist as either the E or Z isomer. Reactions involving this double bond, such as addition reactions or cycloadditions, could potentially lead to the formation of new stereocenters. For example, the reduction of the ketone or the double bond could generate chiral centers, leading to diastereomeric products. The study of the stereochemical outcomes and the factors influencing diastereoselectivity would require careful experimental design and analysis, for which no data is currently available.

Theoretical and Computational Chemistry Approaches to 4 4 Acetylanilino 3 Phenyl 3 Buten 2 One

4 4 Acetylanilino 3 Phenyl 3 Buten 2 One As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Organic Molecules

The enaminone moiety within 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one serves as a pivotal functional group, enabling its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity has been harnessed by synthetic chemists to construct complex molecular scaffolds that are otherwise challenging to access. The presence of both nucleophilic and electrophilic centers within the molecule allows for its strategic deployment in cascade reactions, leading to the rapid assembly of intricate polycyclic systems.

For instance, the enamine-like nucleophilicity of the β-carbon of the enaminone system can be exploited in Michael addition reactions with a wide range of electrophiles. Conversely, the carbonyl group can act as an electrophilic site, susceptible to attack by various nucleophiles. This dual reactivity profile makes this compound a powerful tool for the convergent synthesis of complex natural products and their analogues.

Development of Novel Heterocyclic Systems Incorporating the Compound's Structural Motifs

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceutical agents. This compound has emerged as a valuable building block for the construction of a diverse range of nitrogen- and oxygen-containing heterocycles. orientjchem.orgtandfonline.com The inherent reactivity of the enaminone functionality provides a versatile platform for cyclization reactions, leading to the formation of various heterocyclic rings.

Enaminones are well-established precursors for the synthesis of a variety of heterocyclic systems, including pyridines, pyrimidines, pyrazoles, and isoxazoles. nih.govmdpi.com The reaction of this compound with different reagents can be tailored to yield specific heterocyclic cores. For example, condensation reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazole rings, while reactions with hydroxylamine (B1172632) can afford isoxazole derivatives. The phenyl and acetylanilino substituents on the butenone backbone can further influence the reactivity and regioselectivity of these cyclization reactions, allowing for the synthesis of a diverse library of substituted heterocycles.

Table 1: Examples of Heterocyclic Systems Derived from Enaminone Precursors

| Precursor | Reagent | Resulting Heterocycle |

|---|---|---|

| Enaminone | Hydrazine | Pyrazole |

| Enaminone | Hydroxylamine | Isoxazole |

| Enaminone | Urea/Thiourea | Pyrimidine |

| Enaminone | Malononitrile | Pyridine (B92270) |

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that involve the simultaneous reaction of three or more starting materials in a single pot to form a complex product. nih.govorganic-chemistry.org These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. The structural features of this compound make it an ideal candidate for participation in MCRs. researchgate.net

The enaminone core can act as a versatile three-carbon synthon, reacting with a variety of electrophiles and nucleophiles in a sequential or concerted manner. For example, in a Hantzsch-type reaction, this compound could potentially react with an aldehyde and a β-ketoester in the presence of a suitable catalyst to generate highly substituted dihydropyridine derivatives. The ability to incorporate multiple diversity points in a single synthetic operation highlights the power of using this compound in MCRs for the rapid generation of compound libraries for drug discovery and other applications. researchgate.net

Potential for Ligand Design and Coordination Chemistry Studies

The presence of multiple heteroatoms (nitrogen and oxygen) and a conjugated π-system in this compound suggests its potential as a ligand for the coordination of metal ions. The nitrogen atom of the anilino group and the oxygen atom of the carbonyl group can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals.

The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenyl and anilino rings. This tunability is a desirable feature in the design of metal complexes with specific catalytic or material properties. For instance, coordination complexes of this ligand could be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. Furthermore, the photophysical properties of these metal complexes could be explored for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensing.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyrimidine |

| Pyrazole |

| Isoxazole |

| Hydrazine |

| Hydroxylamine |

Advanced Analytical Method Development for the Characterization and Quantification of 4 4 Acetylanilino 3 Phenyl 3 Buten 2 One

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds and for separating isomers. mdpi.com For 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one, which possesses a chromophore, UV detection is highly suitable. The method development focuses on selecting the appropriate stationary phase, mobile phase, and detection wavelength to achieve optimal separation of the main compound from potential impurities and its geometric isomers (E/Z isomers) or tautomers. mdpi.com

Chromatographic Conditions Development:

Stationary Phase Selection: A reversed-phase C18 column is a common starting point for a molecule of this polarity. sigmaaldrich.com However, given the presence of an amine group and the potential for complex isomerism, other stationary phases such as Phenyl or Polar-Embedded phases might offer alternative selectivity. sigmaaldrich.com For separating potential enantiomers, if a chiral center exists, or for resolving specific tautomers, Chiral Stationary Phases (CSPs) like those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose) are employed. mdpi.commdpi.comyakhak.org

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or a buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically developed. sielc.comsielc.com Adjusting the pH of the mobile phase can be critical for controlling the ionization state of the anilino group, thereby affecting retention and peak shape. For isomer separation, isocratic elution with a carefully optimized mobile phase composition is often preferred to achieve baseline resolution. yakhak.orgresearchgate.net

Detection: The conjugated system in this compound is expected to have a strong UV absorbance. A photodiode array (PDA) detector is used to scan a range of wavelengths to determine the optimal wavelength for detection (λmax) and to check for peak purity by comparing spectra across a single chromatographic peak.

Research Findings:

A typical reversed-phase HPLC method for purity analysis would utilize a C18 column with a gradient elution from a water/acetonitrile mobile phase. For the separation of geometric isomers, which may have very similar polarities, a phenyl-hexyl column could provide better resolution due to π-π interactions with the aromatic rings of the analyte. Studies on similar chiral amines have shown that amylose and cellulose-based CSPs are effective for enantiomeric resolution, often using a mobile phase of hexane/2-propanol. mdpi.comyakhak.org The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.

| Parameter | Purity Assay (Reversed-Phase) | Isomer Separation (Chiral/Alternative Phase) |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |

| Mobile Phase B | Acetonitrile | 2-Propanol |

| Gradient/Isocratic | Gradient: 5% to 95% B over 20 min | Isocratic: 90:10 (A:B) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection | UV at 254 nm and 320 nm (PDA) | UV at 254 nm |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurity Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct GC analysis of amines can be challenging due to their polarity and potential for peak tailing on standard columns, it is an excellent method for identifying volatile impurities from the synthesis of this compound. vt.educhromforum.org For the analysis of the compound itself, derivatization may be necessary to improve volatility and chromatographic performance.

Method Development Considerations:

Sample Preparation: For volatile impurity analysis, a headspace or direct injection of a solution of the compound can be used. To analyze the main compound, derivatization, for instance by acylation, can reduce its polarity and improve peak shape. researchgate.net

GC Column Selection: A column with a stationary phase designed for amine analysis, such as a low-bleed wax-type column (polyethylene glycol) or a specialized base-deactivated column, is recommended to prevent peak tailing. glsciences.com For general volatile impurity screening, a standard DB-5ms or equivalent column is often sufficient.

Temperature Program: A temperature gradient is used to elute a wide range of volatile compounds, starting at a low temperature to resolve highly volatile solvents and increasing to a higher temperature to elute less volatile components.

Mass Spectrometry: Electron Ionization (EI) is typically used to generate reproducible mass spectra that can be compared against spectral libraries (e.g., NIST) for impurity identification. nist.gov The mass spectrum of the main compound provides a fragmentation pattern that confirms its molecular structure.

Research Findings:

The analysis of volatile impurities in the final product is critical. Potential impurities could include residual solvents (e.g., ethanol (B145695), toluene, used during synthesis or purification) or unreacted starting materials. nih.gov A headspace GC-MS method is highly sensitive for detecting these trace-level volatiles. For the purity assessment of the main compound, a high-temperature program on an appropriate polar column would be required. The mass spectrum under EI would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of acetyl groups or cleavage of the butenone chain, allowing for unambiguous identification.

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or CP-Volamine |

| Inlet Mode | Split (50:1 ratio) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 40 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS System | Agilent 5977B or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-550 |

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity or concentration of organic compounds without the need for a specific reference standard of the analyte itself. intertek.commestrelab.comemerypharma.com The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.com By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight, a highly accurate purity value can be calculated. sigmaaldrich.com

Method Development and Procedure:

Selection of Internal Standard: A suitable internal standard must be chosen. It should be highly pure, non-reactive with the analyte, stable, and have at least one signal that is well-resolved from any signals in the analyte's spectrum. sigmaaldrich.com For this compound, a compound like maleic acid or dimethyl sulfone could be appropriate.

Sample Preparation: A precise amount of the analyte and the internal standard are weighed (to 0.01 mg accuracy) into an NMR tube, and a suitable deuterated solvent (e.g., DMSO-d6) is added. acs.org Complete dissolution is crucial. mestrelab.comemerypharma.com

NMR Data Acquisition: Specific parameters must be set to ensure accurate quantification. This includes a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons, a 90° pulse angle, and a high signal-to-noise ratio achieved by an adequate number of scans. acs.org

Data Processing and Calculation: The spectra are carefully phased and baseline corrected. The integrals of the selected, non-overlapping peaks for both the analyte and the internal standard are determined. The purity is then calculated using the established qNMR equation. nih.gov

Research Findings:

qNMR offers significant advantages over chromatographic techniques as it does not depend on compound-specific response factors. mestrelab.com It is a robust method for providing a direct, traceable purity assessment. intertek.comaist.go.jp For this compound, unique proton signals, such as the vinyl protons or specific aromatic protons that are well-separated from other signals, would be selected for quantification against a chosen internal standard. The accuracy of the method allows it to be used for the certification of reference materials. nih.gov

| Parameter | Analyte (Compound) | Internal Standard (Maleic Acid) |

|---|---|---|

| Weight (mg) | 15.20 | 5.85 |

| Molecular Weight (g/mol) | 279.34 | 116.07 |

| Purity of Standard (%) | - | 99.9% |

| Number of Protons (n) | 1 (e.g., a specific vinyl proton) | 2 (vinyl protons) |

| Integral Value (I) | 1.00 | 0.95 |

| Calculated Purity (%) | 98.7% |

Formula: Purity (%) = (Ianalyte / Istd) * (nstd / nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Puritystd

Development of In-Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

Understanding and optimizing the synthesis of this compound requires real-time monitoring of the reaction. In-situ (in the reaction vessel) analytical techniques provide continuous data on the concentration of reactants, products, and any transient intermediates, offering deep insights into reaction kinetics and mechanisms. mt.comista.ac.at

Applicable In-Situ Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reactor. remspec.com This technique is excellent for tracking functional groups. For example, the synthesis of the target compound likely involves the reaction of an amine with a β-dicarbonyl compound. nih.gov FTIR can monitor the disappearance of the ketone C=O stretch of the starting material and the appearance of the characteristic enaminone and imine vibrational bands of the product and intermediates. mt.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It is less susceptible to interference from water, making it useful in aqueous reaction media. It can be used to monitor changes in the C=C double bonds and aromatic ring structures during the reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The formation of the conjugated enaminone system results in a significant change in the UV-Vis spectrum. By monitoring the absorbance at a specific wavelength corresponding to the product, its formation can be tracked over time. This method is highly sensitive and can provide valuable kinetic data.

Research Findings:

| Technique | Information Gained | Key Monitored Species/Bands |

|---|---|---|

| ATR-FTIR | Reaction kinetics, endpoint determination, intermediate detection. | Disappearance of starting material C=O (~1715 cm⁻¹), Appearance of enaminone C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) bands. |

| Raman | Structural changes, kinetics in aqueous media. | Changes in aromatic ring breathing modes, C=C stretching vibrations. |

| UV-Vis | Product formation kinetics, high sensitivity monitoring. | Increase in absorbance at the λmax of the conjugated product. |

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a multi-step route involving condensation reactions. For example, acetylation of aniline derivatives followed by Claisen-Schmidt condensation with ketones may yield the target structure. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect regioselectivity. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution rates, while acid catalysts (e.g., HCl) improve enolate formation . Purity optimization requires column chromatography or recrystallization, monitored via HPLC or TLC with UV detection .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–9) at controlled temperatures (25–60°C). Degradation kinetics are tracked using UV-Vis spectroscopy or LC-MS to identify hydrolysis or oxidation byproducts. For example, the α,β-unsaturated ketone moiety is prone to Michael addition under alkaline conditions, necessitating pH-neutral storage .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Ames tests (with S-9 metabolic activation) assess mutagenicity, while MTT assays on human cell lines (e.g., HepG2) evaluate cytotoxicity. Dose-response curves (0.1–100 µM) should be constructed to identify IC₅₀ values. Note that false positives may arise from compound aggregation; confirm results via microscopy or flow cytometry .

Advanced Research Questions

Q. How can contradictory data on dosage-dependent effects (e.g., mutagenicity vs. non-toxicity) be resolved in preclinical studies?

- Methodological Answer : Contradictions often stem from metabolic activation differences or assay sensitivity. Resolve by:

- Conducting parallel experiments with/without S-9 liver homogenate (to mimic metabolic pathways).

- Validating in vivo using rodent models at low (1–10 mg/kg) and high (50–100 mg/kg) doses.

- Applying statistical tools (e.g., ANOVA with post-hoc tests) to distinguish artifacts from true dose-response relationships .

Q. What advanced spectroscopic techniques elucidate the electronic and steric effects of substituents on the compound’s reactivity?

- Methodological Answer :

- X-ray crystallography (as in ) reveals bond angles and packing interactions influencing stability.

- DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack.

- NMR relaxation studies (e.g., NOESY) map steric hindrance around the acetylanilino group .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize biological activity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring or alkylation of the acetylamino group). Test derivatives in parallel assays (e.g., enzyme inhibition or receptor binding). For example, fluorination may enhance metabolic stability, while bulkier substituents could reduce off-target interactions .

Q. What analytical strategies distinguish isomeric byproducts formed during synthesis?

- Methodological Answer : Use chiral HPLC with a polysaccharide column (e.g., Chiralpak IG-3) paired with polarimetric detection. Alternatively, tandem MS/MS fragments isomers by diagnostic ion patterns. For example, syn vs. anti isomers of the α,β-unsaturated ketone show distinct fragmentation pathways .

Data Analysis and Theoretical Frameworks

Q. How do researchers apply computational models to predict metabolic pathways of this compound?

- Methodological Answer : Tools like GLORY or MetaSite simulate phase I/II metabolism by docking the compound into cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) and LC-HRMS to detect glucuronidation or sulfation products .

Q. What statistical approaches address variability in biological replicate data for this compound?

- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability in cell culture or animal studies. Bootstrapping or Monte Carlo simulations quantify uncertainty in dose-response parameters. Outliers are identified via Grubbs’ test or Q-Q plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.